N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, chlorophenyl, and ethoxybenzamide groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: Starting with indole, a Friedel-Crafts acylation reaction is performed using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with the indole derivative.
Coupling with Ethoxybenzamide: The final step involves coupling the intermediate product with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide
- N-[2-(2-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide
- N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzoic acid
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H23ClN2O2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C25H23ClN2O2/c1-2-30-24-14-8-5-11-19(24)25(29)28-16-20(17-9-3-6-12-22(17)26)21-15-27-23-13-7-4-10-18(21)23/h3-15,20,27H,2,16H2,1H3,(H,28,29) |
InChI Key |
ONXFUIAZRPGUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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